Lipophilicity Modulation: cLogP Comparison with Unsubstituted Oxetane Analog
The 1-(3-ethyloxetan-3-yl)piperazine scaffold exhibits a calculated LogP (cLogP) of 0.3 [1]. This value represents a significant increase in lipophilicity compared to its closest analog, 1-(oxetan-3-yl)piperazine, which has a reported XLogP3 of -0.7 . This shift from negative to positive cLogP directly impacts the compound's ability to passively diffuse across biological membranes and influences its overall pharmacokinetic profile.
| Evidence Dimension | Lipophilicity (cLogP / XLogP3) |
|---|---|
| Target Compound Data | cLogP = 0.3 |
| Comparator Or Baseline | 1-(Oxetan-3-yl)piperazine; XLogP3 = -0.7 |
| Quantified Difference | ΔcLogP = 1.0 (Target is 1.0 log unit more lipophilic) |
| Conditions | Computational prediction (cLogP) vs. XLogP3 |
Why This Matters
Lipophilicity is a key determinant of membrane permeability and oral bioavailability, making this differentiation critical for selecting the optimal scaffold for in vivo studies.
- [1] ChemSpace. 1-(3-ethyloxetan-3-yl)piperazine. Computed Properties: LogP: 0.3. View Source
